Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate: is a chemical compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol . It is a pyrazine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(trifluoromethyl)pyrazine-2-carboxylic acid.
Reduction: 5-(trifluoromethyl)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological molecules, leading to various effects .
Comparison with Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyrazine
- 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester
- Methyl 5-methylpyrazine-2-carboxylate
Uniqueness: Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate is unique due to the specific positioning of the trifluoromethyl and ester groups on the pyrazine ring, which imparts distinct chemical and physical properties . These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-12-5(3-11-4)7(8,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOPBNAYTWETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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